molecular formula C8H8O3 B3029532 Methyl salicylate CAS No. 68917-75-9

Methyl salicylate

Cat. No.: B3029532
CAS No.: 68917-75-9
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate, also known as oil of wintergreen, is an organic ester naturally produced by many species of plants, particularly wintergreens. It is the methyl ester of salicylic acid and is characterized by its sweet, minty aroma. This compound is commonly used in topical analgesics for the relief of musculoskeletal pain, as well as in flavoring agents for foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl salicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction involves heating the mixture under reflux conditions for several hours, followed by distillation to remove excess methanol and purification of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of salicylic acid with methanol using a continuous process. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then distilled and purified to meet commercial standards .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or sulfuric acid in aqueous solution.

    Saponification: Sodium hydroxide in aqueous solution.

Major Products:

Mechanism of Action

Methyl salicylate acts as a counter-irritant by stimulating the superficial afferent nerves, leading to vasodilation and a reduction in pain in the deeper muscles. It is absorbed through the skin and exerts its effects by inhibiting cyclooxygenase, thereby reducing the formation of prostaglandins which are involved in pain and inflammation .

Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxybenzoic acid (110 g, 796 mmol) in MeOH (400 mL) was bubbled HCl (gas) for 1 h. The resulting mixture was stirred at 50° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the crude methyl 2-hydroxybenzoate that was used directly without further purification.
Quantity
110 g
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reactant
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0 (± 1) mol
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reactant
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400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A classical preparation of diaryl carbonates involves the reaction of a hydroxy aromatic compound such as phenol with phosgene gas in a two phase reaction system comprising water, an acid acceptor such as sodium hydroxide and a solvent such as methylene chloride or chloroform. Typical interfacial conditions used to prepare diphenyl carbonate (DPC) utilize water and methylene chloride phases, sodium hydroxide as a pH control measure and triethylamine as a catalyst. Under such conditions it is possible to convert phenol to DPC in essentially quantitative yield. However, application of these same conditions to methyl salicylate results in only modest conversion of this ester-substituted phenol to the corresponding diaryl carbonate. Even the use of as much as 20 percent excess phosgene does not result in conversion of more than 70 to 75% of methyl salicylate to the bis methyl salicyl carbonate.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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catalyst
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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Quantity
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solvent
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
diaryl carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydroxy aromatic compound
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0 (± 1) mol
Type
reactant
Reaction Step Nine
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

H2SO4 (4.0 mL, 74.63 mmol) was added to a solution of salicylic acid (5.0 g, 36.20 mmol) in MeOH (60 mL). The reaction mixture was refluxed for 20 h, allowed to reach r.t., poured into H2O (100 mL) and extracted with CH2Cl2 (120 mL). The organic layer was dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (5% EtOAc/hexanes) to furnish 5.44 g of methyl 2-hydroxybenzoate (colourless oil, yield: 98%).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl salicylate
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Reactant of Route 6
Reactant of Route 6
Methyl salicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.